![molecular formula C29H55NO B14298062 4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole CAS No. 112526-14-4](/img/structure/B14298062.png)
4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole is a complex organic compound known for its unique structural properties. This compound features a cyclopropyl group, a long alkyl chain, and an oxazole ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole typically involves multiple steps, including the formation of the oxazole ring and the attachment of the cyclopropyl and alkyl groups. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Attachment of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane.
Incorporation of the Alkyl Chain: This can be done through alkylation reactions using long-chain alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring and the cyclopropyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-2-hexyne: Another compound with a similar structural motif but different functional groups.
4,4-Dimethyl-2-oxazoline: Shares the oxazole ring but differs in the alkyl chain and cyclopropyl group.
Uniqueness
4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole is unique due to its combination of a long alkyl chain, a cyclopropyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
112526-14-4 |
|---|---|
分子式 |
C29H55NO |
分子量 |
433.8 g/mol |
IUPAC 名称 |
4,4-dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-5H-1,3-oxazole |
InChI |
InChI=1S/C29H55NO/c1-4-5-6-7-15-18-21-26-24-27(26)22-19-16-13-11-9-8-10-12-14-17-20-23-28-30-29(2,3)25-31-28/h26-27H,4-25H2,1-3H3 |
InChI 键 |
XXCINLLOYKTWQZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1CC1CCCCCCCCCCCCCC2=NC(CO2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


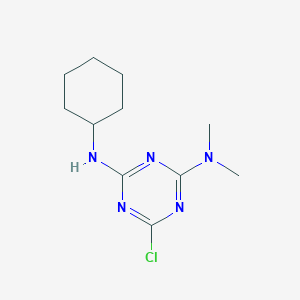
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
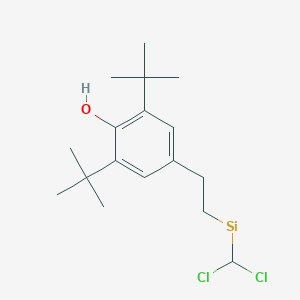
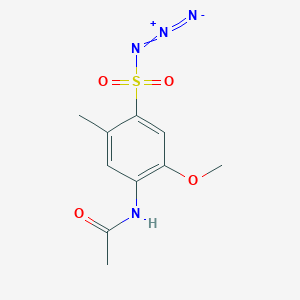
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
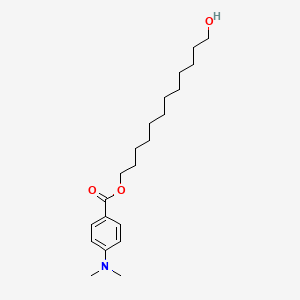
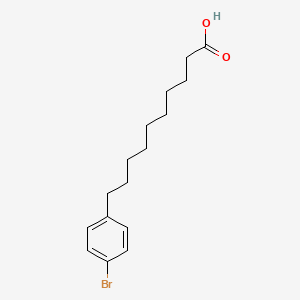
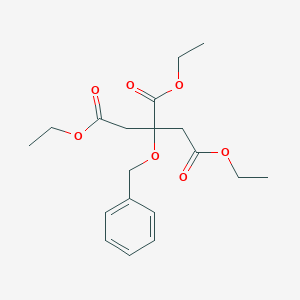
![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
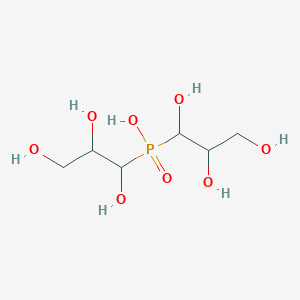

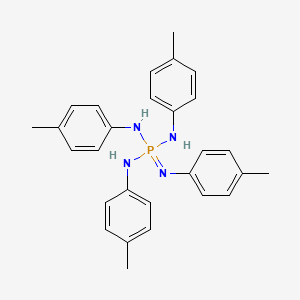
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
